REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].COB(OC)OC.B(F)(F)F.CCOCC.CO>ClC(Cl)C>[OH:6][CH2:5][C:4]1[CH:8]=[CH:9][C:10]([N+:11]([O-:13])=[O:12])=[C:2]([OH:1])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
45.4 g
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
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B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of borane-pyridine complex (38.1 g, 0.410 mol)
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice-bath
|
Type
|
CONCENTRATION
|
Details
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The mixture was concentrated under reduced pressure and toluene (400 mL)
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Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with aqueous 1N NaOH solution (300 mL×3)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (500 mL and 300 mL)
|
Type
|
WASH
|
Details
|
washed with water (300 mL×2) and brine successively aid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give B-3 (43.3 g, 94%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |